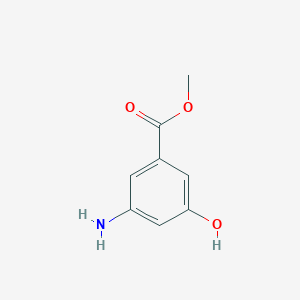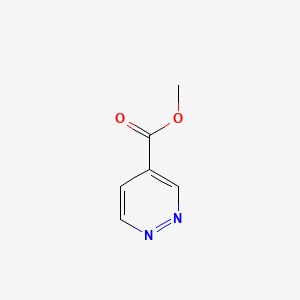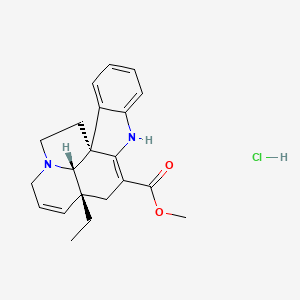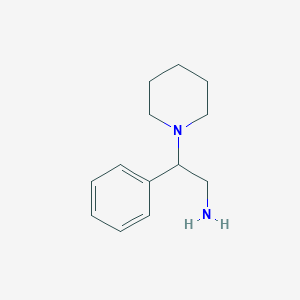
3-(Chloromethyl)thiophene
概要
説明
“3-(Chloromethyl)thiophene” is a chemical compound with the CAS Number: 2746-23-8 . It has a molecular weight of 132.61 and is typically in liquid form .
Synthesis Analysis
Thiophene synthesis involves various methods such as the Gewald Reaction and Paal-Knorr Thiophene Synthesis . These methods involve coupling aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups . Other methods include the use of elemental sulfur and alkynols to produce a variety of substituted thiophenes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C5H5ClS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 . This indicates that the compound consists of 5 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 1 sulfur atom .
Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, are involved in various chemical reactions. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .
Physical And Chemical Properties Analysis
“this compound” is a colorless liquid with a molecular weight of 132.61 . The compound’s storage temperature is -10 .
科学的研究の応用
Synthesis and Characterization
- A novel method for synthesizing 3-(2'-carboxyethyl)benzo[b]thiophene has been developed, leveraging the reactivity of 3-chloromethyl benzo[b]thiophene to achieve higher yields and reduce side effects. This process emphasizes the importance of precise chemical modifications for improving synthetic efficiency (Liang Fa-shu & C. In, 2000).
- Research into the chloromethylation of 2-chloro-thiophene via phase transfer catalysis to synthesize 2-chloro-3-chloromethyl-thiophene showcases the utility of chloromethyl groups in facilitating further chemical transformations, highlighting the compound's versatility in organic synthesis (W. Ming, 2006).
Materials Science and Electronics
- The study on regioregular poly(3-hexyl thiophene) (RR P3HT) for field-effect transistor (FET) devices illustrates how the manipulation of thiophene-based polymers can influence charge-carrier mobility, demonstrating the potential of thiophene derivatives in electronic applications (Hoichang Yang et al., 2005).
- Research on thiophene derivatives as functional additives for lithium-ion batteries suggests their role in enhancing the cycling performance of high-voltage LiCoO2, underlining the importance of thiophene-based materials in improving energy storage technologies (Lan Xia, Yonggao Xia, & Zhaoping Liu, 2015).
Photophysical and Electrochemical Properties
- The postfunctionalization of poly(3-hexylthiophene) (P3HT) to study the effects of various functional groups on its optical properties reveals how molecular control can enhance solid-state emission, pointing to applications in optoelectronics and photonics (Yuning Li, G. Vamvounis, & S. Holdcroft, 2002).
- A survey of recent research on thiophene-based materials emphasizes their wide application in semiconductor and fluorescent compounds, used in electronic devices, biodiagnostics, and conductive polymers, indicating the vast potential of thiophene derivatives in various technological advancements (G. Barbarella, M. Melucci, & G. Sotgiu, 2005).
作用機序
Target of Action
3-(Chloromethyl)thiophene is a chemical compound that is often used in the synthesis of various biologically active compounds . It is primarily used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of various biologically active compounds . The compound plays a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . It also exhibits many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various biologically active compounds with a wide range of applications in medicinal chemistry and material science .
Safety and Hazards
将来の方向性
Thiophene-based analogs, including “3-(Chloromethyl)thiophene”, have attracted great interest in both industry and academia due to their wide range of therapeutic properties . They are considered effective drugs in the current disease scenario and are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
特性
IUPAC Name |
3-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWWFYAKOFXBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500084 | |
| Record name | 3-(Chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2746-23-8 | |
| Record name | 3-(Chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of 2-chloro-3-(chloromethyl)thiophene?
A1: 2-chloro-3-(chloromethyl)thiophene serves as a crucial intermediate in synthesizing antifungal medications, notably Tioconazole and Sertaconazole. [, , ] This compound undergoes O-alkylation reactions with suitable imidazole derivatives, followed by salt formation, to yield these pharmaceutical compounds. [, ]
Q2: What synthetic methods are commonly employed to produce 2-chloro-3-(chloromethyl)thiophene?
A2: The research highlights two main methods for synthesizing 2-chloro-3-(chloromethyl)thiophene:
Q3: How does the structure of 2-chloro-3-(chloromethyl)thiophene influence its reactivity?
A3: The presence of the chloromethyl group (-CH2Cl) at the 3-position of the thiophene ring significantly influences the reactivity of 2-chloro-3-(chloromethyl)thiophene. [, , ] This group acts as an electrophile, making it susceptible to nucleophilic attack. [, , ] This reactivity is key for its use in O-alkylation reactions during the synthesis of Tioconazole and Sertaconazole. [, , ]
Q4: Are there any notable observations regarding the Friedel-Crafts reaction of 2,5-dichloro-3-(chloromethyl)thiophene?
A4: While the provided abstract doesn't detail the specifics, it highlights that 2,5-dichloro-3-(chloromethyl)thiophene exhibits unusual behavior in Friedel-Crafts reactions with benzene and alkylbenzenes. [] This suggests a distinct influence of the chlorine substituents on the thiophene ring's reactivity, potentially impacting its electronic properties and orientation during electrophilic aromatic substitution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)